Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic carbamate derivative featuring a benzo[b][1,4]oxazepine core. The compound’s structure includes a seven-membered oxazepine ring fused to a benzene moiety, with substituents at positions 3, 3, and 5 (trimethyl groups), a ketone at position 4, and an ethyl carbamate group at position 7.
Properties
IUPAC Name |
ethyl N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-5-20-14(19)16-10-6-7-12-11(8-10)17(4)13(18)15(2,3)9-21-12/h6-8H,5,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHXXFGJVWRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique oxazepine core structure which contributes to its biological activity. The molecular formula is with a molecular weight of 366.5 g/mol. The structural features include:
- Oxazepine ring : A bicyclic structure that can influence the compound's interaction with biological targets.
- Carbamate functional group : Known for enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of oxazepines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazepine Derivative A | E. coli | 32 µg/mL |
| Oxazepine Derivative B | S. aureus | 16 µg/mL |
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor activity. The compound has been tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
Case Study : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its antitumor effect.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with oxazepine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.
Research Findings :
- In vitro studies showed that the compound reduced oxidative stress markers in neuronal cell cultures.
- Animal models indicated improved cognitive functions when treated with the compound post-injury.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Interaction with GABA receptors may explain some neuroprotective effects.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Analogous Benzooxazepine Derivatives
Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
This analog (CAS: 921864-63-3) shares the benzo[b][1,4]oxazepine backbone but differs in substituents:
- Carbamate group : Methyl ester (vs. ethyl in the target compound), which may reduce lipophilicity and alter metabolic stability.
- Oxazepine substituents : 3,3-Dimethyl and 5-propyl groups (vs. 3,3,5-trimethyl in the target compound). The propyl chain at position 5 could enhance hydrophobic interactions in biological systems compared to the trimethyl configuration.
Research Implications :
- The 5-propyl group in the analog could increase steric bulk, affecting binding affinity to molecular targets.
Comparison with Carbamate Pesticides
Carbamate pesticides, such as 3,5-dimethylphenyl methylcarbamate (XMC) and 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate (methiocarb) , share the carbamate functional group but lack the benzooxazepine core .
| Compound | Structure | Use | Key Differences from Target Compound |
|---|---|---|---|
| XMC | Simple aromatic carbamate | Insecticide | No heterocyclic ring; methyl carbamate |
| Methiocarb | Aromatic carbamate with methylthio | Molluscicide, bird repellent | Sulfur-containing substituent; planar aromatic system |
Functional Insights :
- Agricultural carbamates like XMC and methiocarb primarily inhibit acetylcholinesterase (AChE), a mode of action tied to their aromatic carbamate groups.
- The target compound’s benzooxazepine ring introduces conformational rigidity, which may redirect bioactivity toward non-AChE targets (e.g., kinases or GPCRs).
Table 1: Substituent Comparison
| Position | Target Compound | Methyl Analog (CAS: 921864-63-3) | XMC (Pesticide) |
|---|---|---|---|
| 3 | Methyl | Methyl | N/A (aromatic ring) |
| 5 | Methyl | Propyl | N/A (aromatic ring) |
| 7 | Ethyl carbamate | Methyl carbamate | Methyl carbamate |
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Methyl Analog | XMC |
|---|---|---|---|
| Molecular Weight (g/mol) | ~305 | ~319 | ~165 |
| LogP (estimated) | 2.8–3.2 | 3.5–4.0 | 1.5–2.0 |
Research Findings and Implications
- Bioactivity Hypotheses : The benzooxazepine core may confer selectivity for central nervous system (CNS) targets, as similar heterocycles are prevalent in psychotropic drugs.
- Metabolic Stability : Ethyl carbamates generally resist enzymatic hydrolysis better than methyl variants, suggesting improved oral bioavailability for the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate?
- Methodological Answer : The synthesis typically involves sequential cyclization, carbamate formation, and functional group modifications. For example, cyclization of precursors like substituted benzo-fused oxazepines under acidic or basic conditions forms the core structure, followed by carbamate introduction via reaction with ethyl chloroformate or analogous reagents . Key reagents include trifluoroacetic anhydride (for trifluoromethylation in analogous compounds) and catalysts like palladium for cross-coupling reactions . Yield optimization requires precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the oxazepine ring geometry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like the carbamate carbonyl (C=O stretch at ~1700 cm⁻¹) and oxo groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological activities have been reported for structurally similar oxazepine derivatives?
- Methodological Answer : Analogous compounds exhibit enzyme inhibition (e.g., kinase or protease targets) and receptor modulation (e.g., GABAA or serotonin receptors). For example, sulfonamide-substituted oxazepines show anticancer activity via apoptosis induction, while carbamate derivatives demonstrate radioprotective effects in cellular assays . Initial screening should include in vitro cytotoxicity (MTT assay) and target-specific biochemical assays (e.g., fluorescence polarization for binding affinity) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or stereochemical impurities?
- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions during carbamate formation. Strategies include:
- Flow Chemistry : Continuous flow systems improve reaction homogeneity and heat transfer, enhancing yields (e.g., 75% yield for similar compounds in flow vs. 50% in batch) .
- Chiral Resolutions : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis ensures stereochemical purity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .
Q. How should researchers reconcile contradictory data in biological assays (e.g., varying IC50 values across studies)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or compound stability. Mitigation strategies:
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10% DMSO in media, 37°C incubation).
- Metabolic Stability Testing : Assess compound degradation via LC-MS in simulated physiological buffers.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational dependencies affecting activity .
Q. What structure-activity relationship (SAR) insights guide the design of more potent derivatives?
- Methodological Answer : Key SAR findings from analogous compounds:
- Substituent Effects : 3,3,5-Trimethyl groups enhance metabolic stability by sterically shielding the oxazepine ring .
- Carbamate vs. Sulfonamide : Carbamates improve blood-brain barrier penetration, while sulfonamides increase aqueous solubility .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl at position 4 increases enzyme inhibition (e.g., 10-fold lower IC50 in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
